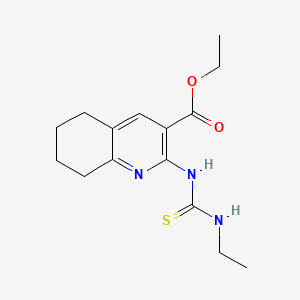
Ethyl 2-(ethylcarbamothioylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thioureido group, a tetrahydroquinoline ring, and an ethyl ester functional group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to further functionalization to introduce the thioureido group and the ethyl ester.
Povarov Reaction: Aniline, aldehyde, and alkene are reacted under acidic conditions to form the tetrahydroquinoline core.
Thioureido Group Introduction: The tetrahydroquinoline is reacted with ethyl isothiocyanate to introduce the thioureido group.
Esterification: The final step involves esterification with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the tetrahydroquinoline ring or the thioureido group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified tetrahydroquinoline or thioureido derivatives.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with biological molecules, while the tetrahydroquinoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Ethyl 2-(3-ethylthioureido)-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
2-(3-ethylthioureido)benzoic acid: Similar thioureido group but different core structure.
3-(3-ethylthioureido)phenylboronic acid: Contains a boronic acid group instead of an ester.
Fluorine-containing quinoline derivatives: Similar quinoline core but different functional groups.
特性
分子式 |
C15H21N3O2S |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
ethyl 2-(ethylcarbamothioylamino)-5,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C15H21N3O2S/c1-3-16-15(21)18-13-11(14(19)20-4-2)9-10-7-5-6-8-12(10)17-13/h9H,3-8H2,1-2H3,(H2,16,17,18,21) |
InChIキー |
SOQFGPROKRZZFJ-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)NC1=C(C=C2CCCCC2=N1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


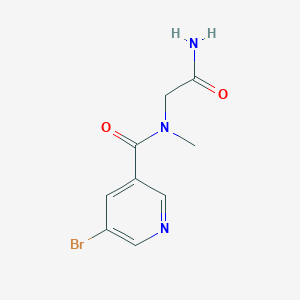
![5-Iodobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B14894453.png)
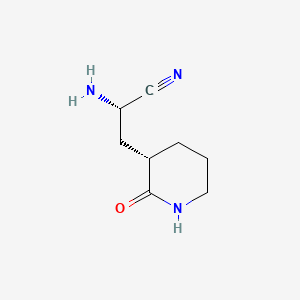
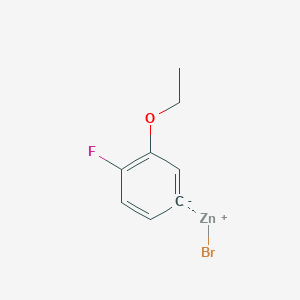
![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
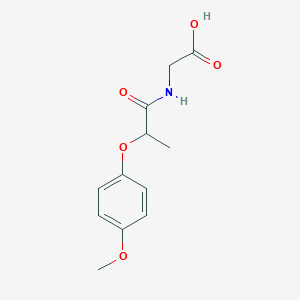
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
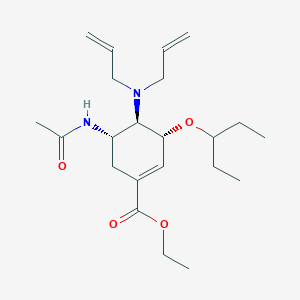
![6-Chloro-3-iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14894489.png)

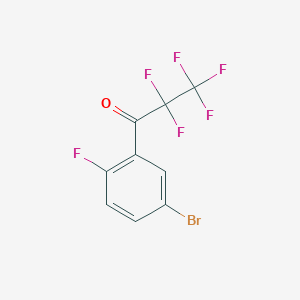
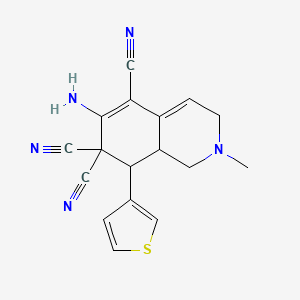

![1-(Tetrazolo[1,5-b]pyridazin-6-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14894528.png)
